Thiophene, 3-bromo-2-(trimethylsilyl)-

Description

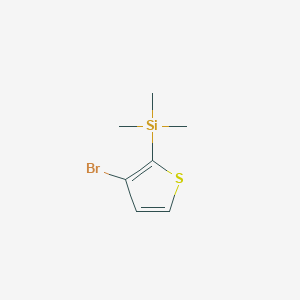

Thiophene, 3-bromo-2-(trimethylsilyl)-, is a substituted thiophene derivative featuring a bromine atom at the 3-position and a trimethylsilyl (TMS) group at the 2-position. This compound is structurally significant due to the electronic and steric effects imparted by its substituents:

- Bromine: An electron-withdrawing group that polarizes the thiophene ring, enhancing electrophilic substitution at specific positions.

- Trimethylsilyl (TMS): A bulky, electron-donating group that sterically hinders adjacent positions and directs regioselectivity in reactions .

Synthetic routes for analogous compounds, such as 3-bromo-2-(dimethyloctylsilyl)thiophene, involve lithiation of 2,3-dibromothiophene followed by silylation (e.g., using trimethylchlorosilane), suggesting a similar pathway for the target compound .

Properties

IUPAC Name |

(3-bromothiophen-2-yl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrSSi/c1-10(2,3)7-6(8)4-5-9-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVULUUSYIGFDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrSSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294317 | |

| Record name | 3-Bromo-2-(trimethylsilyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77998-62-0 | |

| Record name | 3-Bromo-2-(trimethylsilyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77998-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(trimethylsilyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 2-trimethylsilylthiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and silylation reactions can enhance efficiency and safety. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 3-position serves as a reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups.

Kumada Coupling

-

Reaction : The bromine undergoes bromine–magnesium exchange to form a thienyl Grignard reagent, which participates in Kumada couplings with aryl halides.

-

Example : Coupling with 1,4-dibromobenzene using Pd(PPh₃)₂Cl₂ yields regioregular thiophene-based conjugated polymers .

Sonogashira Coupling

-

Reaction : The bromine reacts with terminal alkynes (e.g., trimethylsilylacetylene) under palladium catalysis to form alkynylated thiophenes.

-

Conditions : PdCl₂(PPh₃)₂, CuI, and Et₂NH at 0°C to room temperature .

Electrophilic Cyclization

The TMS group enhances stability and directs regioselectivity during cyclization.

Nucleophilic Substitution

The bromine atom is susceptible to nucleophilic displacement, enabling functionalization.

Hydrazine Condensation

-

Reaction : Reaction with hydrazine hydrate forms bis-pyrazolyl methanone derivatives.

-

Product : 3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl-bis-(3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone .

-

Key Data : IR absorption at 2,210 cm⁻¹ (nitrile) and 3,200 cm⁻¹ (NH) .

Friedel-Crafts Acetylation

The TMS group directs electrophilic substitution to specific positions on the thiophene ring.

Acetylation Reactions

-

Reaction : Boron trifluoride etherate catalyzes Friedel-Crafts acetylation of substituted thiophenes.

-

Example : Acetylation at the 5-position of 3-bromo-2-t-butoxythiophene yields brominated acetylthiophenes .

-

Byproducts : Tetrabromoethers form via decomposition of bromohydrin intermediates .

Metal-Catalyzed Silyl Group Reactivity

The TMS group participates in platinum-catalyzed reactions to form silacyclic compounds.

Platinum-Mediated Cyclization

-

Reaction : Reaction with monosubstituted alkynes (e.g., phenylacetylene) in the presence of PtCl₂ yields platinadisilepino-thiophenes.

-

Product : 1,1,5,5-Tetraisopropyl-3-phenyl-1,5-dihydro- platinadisilepino[3,4-b]thiophene .

Comparative Reactivity of Analogues

| Compound | Substitution Pattern | Key Reactivity Differences |

|---|---|---|

| 3-Bromo-thiophene | Br at 3-position | Higher electrophilic substitution reactivity |

| 2-Bromo-5-TMS-thiophene | Br at 2, TMS at 5 | Altered regioselectivity in cross-couplings |

| Thiophene-3-carboxylic acid | COOH at 3 | Enhanced hydrogen-bonding interactions |

Scientific Research Applications

Thiophene, 3-bromo-2-(trimethylsilyl)- has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Material Science: Incorporated into polymers and other materials for electronic applications such as organic semiconductors and light-emitting diodes (OLEDs).

Medicinal Chemistry: Explored for its potential in drug development due to its unique structural properties.

Mechanism of Action

The mechanism of action of Thiophene, 3-bromo-2-(trimethylsilyl)- in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group. The bromine atom can undergo oxidative addition to transition metal catalysts, facilitating cross-coupling reactions . The trimethylsilyl group can stabilize intermediates and influence the reactivity of the thiophene ring .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Substituent Effects on Reactivity

Borylation and Cross-Coupling Reactions

- Thiophene, 3-bromo-2-(TMS)-: The TMS group directs borylation to the 5-position due to steric hindrance and electronic effects, as observed in iridium-catalyzed reactions. No 2-borylated products are detected, contrasting with bromine-only derivatives .

- 3-Bromothiophene (C₄H₃BrS) : Lacking steric bulk, bromine facilitates electrophilic substitution at the 2- or 5-positions. It is commonly used in hydrodesulfurization (HDS) studies due to its structural similarity to petroleum sulfur compounds .

- 3-Bromo-2-(2-bromophenyl)thiophene : Bromine substituents enable Pd-catalyzed C–N coupling, highlighting bromine’s role in cross-coupling reactivity .

Hydrodesulfurization (HDS)

- Bromine’s electron-withdrawing nature deactivates the thiophene ring, reducing HDS efficiency compared to unsubstituted thiophene. The TMS group’s steric effects may further hinder catalytic access to the sulfur atom .

Antimicrobial Activity

- Triazole- and Benzimidazole-Substituted Thiophenes : Exhibit potent antimicrobial activity due to heterocyclic pharmacophores. For example, 3-(4-bromobenzyl)-5-(thiophen-2-yl)-1,2,4-triazol derivatives show broad-spectrum activity against bacteria and fungi .

Cytotoxicity

- Methyl-Substituted Thiophene Curcuminoids: Methyl groups at the 3- or 5-positions enhance cytotoxicity in cancer cells (e.g., HC₅₀ = 33–270 nM). In contrast, bulkier substituents like TMS might reduce activity due to steric hindrance .

Data Table: Key Comparison of Thiophene Derivatives

*Inferred from synthetic analogs in the evidence.

Biological Activity

Thiophene derivatives, including Thiophene, 3-bromo-2-(trimethylsilyl)- , have garnered attention in medicinal chemistry for their diverse biological activities. This compound is characterized by a bromine atom and a trimethylsilyl group, which enhances its reactivity and potential biological interactions. This article synthesizes current research findings on the biological activity of this compound, particularly focusing on its antimicrobial, antifungal, and anticancer properties.

Molecular Formula: C₉H₁₃BrS

Molecular Weight: Approximately 249.24 g/mol

Structure: The compound features a thiophene ring substituted with a bromine atom and a trimethylsilyl group, contributing to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃BrS |

| Molecular Weight | 249.24 g/mol |

| Functional Groups | Bromine, Trimethylsilyl |

Antimicrobial Activity

Thiophene derivatives are noted for their antimicrobial properties , particularly against resistant bacterial strains. A study highlighted that various thiophene compounds exhibited significant antibacterial activity against Acinetobacter baumannii and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) ranging from 4 to >64 mg/L. Compounds derived from thiophene demonstrated MIC values of 16-32 mg/L against resistant strains, indicating their potential as new antimicrobial agents in combating drug-resistant infections .

Case Study: Antibacterial Efficacy

A specific case study evaluated the effectiveness of thiophene derivatives on bacterial membrane permeability and adherence. The results indicated that treatment with these compounds not only increased membrane permeability but also reduced bacterial adherence to host cells, suggesting a dual mechanism of action .

Antifungal Activity

Research has also explored the antifungal properties of thiophene derivatives. In one study, thiophene-based oligomers were synthesized and tested as antifungal agents, demonstrating efficacy against various fungal strains. The structural modifications in these derivatives were shown to enhance their antifungal activity significantly .

Anticancer Activity

The anticancer potential of thiophene derivatives has been an area of growing interest. Compounds containing thiophene rings have been linked to various mechanisms that inhibit cancer cell proliferation. For instance, some studies suggest that these compounds can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

Synthesis Methods

The synthesis of Thiophene, 3-bromo-2-(trimethylsilyl)- typically involves halogenation and silylation reactions. Various methods have been developed to produce this compound efficiently while allowing for further modifications:

- Halogenation: Bromination of thiophene derivatives.

- Silylation: Introduction of trimethylsilyl groups using silyl chlorides or silyl ethers.

These synthetic routes not only facilitate the production of the target compound but also allow for the exploration of its derivatives with enhanced biological activity.

Summary of Synthetic Routes

| Synthesis Method | Description |

|---|---|

| Halogenation | Introduction of bromine into the thiophene ring |

| Silylation | Addition of trimethylsilyl groups |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-bromo-2-(trimethylsilyl)thiophene, and how is regioselectivity ensured?

- Methodology :

- Directed lithiation : The trimethylsilyl (TMS) group at the 2-position directs lithiation to the adjacent 3-position of the thiophene ring. Subsequent bromination (e.g., using NBS or Br₂) yields the 3-bromo product. This regioselectivity is supported by studies on analogous systems where bulky silyl groups block competing reaction pathways .

- Halogen exchange : Fluorine-bromine exchange reactions on TMS-protected thiophene derivatives can also introduce bromine at the 3-position, as demonstrated in fluorinated thiophene syntheses .

- Key considerations :

- Use anhydrous conditions and inert atmospheres to prevent silyl group hydrolysis.

- Monitor reaction progress via TLC or GC-MS to confirm intermediate lithiation and final product formation .

Q. What purification and characterization techniques are critical for isolating 3-bromo-2-(trimethylsilyl)thiophene?

- Purification :

- Column chromatography with silica gel and non-polar eluents (e.g., hexane/ethyl acetate) effectively separates the product from byproducts like triethylammonium salts .

- Characterization :

- ¹H/¹³C NMR : The TMS group’s characteristic singlet (~0.3 ppm for ¹H) and deshielded aromatic protons confirm regiochemistry.

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M]⁺ at m/z 264.99 for C₇H₁₀BrSSi).

- X-ray crystallography (if crystalline): Resolves bond lengths and angles, particularly the steric effects of the TMS group .

Advanced Research Questions

Q. How do the electronic effects of the TMS and bromo substituents influence the reactivity of 3-bromo-2-(trimethylsilyl)thiophene in cross-coupling reactions?

- Electronic modulation :

- The TMS group is σ-electron-donating, increasing electron density at the 2-position and stabilizing adjacent electrophilic substitution.

- The bromo group at the 3-position is electron-withdrawing, polarizing the ring and activating it for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings.

- Case study :

- In Stille couplings, the bromine acts as a leaving group, while the TMS group stabilizes the transition state via steric hindrance and inductive effects. Reported yields for similar systems exceed 75% under Pd(PPh₃)₄ catalysis .

Q. What role does 3-bromo-2-(trimethylsilyl)thiophene play in tuning the electronic properties of conjugated polymers?

- Polymer design :

- The bromine enables post-polymerization functionalization (e.g., Sonogashira coupling), while the TMS group enhances solubility during electropolymerization.

- Electrochemical data : Halogens (Br) lower HOMO levels by ~0.2–0.3 eV, increasing oxidation potentials and stabilizing polymer backbones .

- Contradictions :

- Fluorine at the β-position inhibits electropolymerization due to its strong electron-withdrawing effect, but bromine’s moderate electronegativity allows polymerization without significant steric disruption .

Q. How do competing steric and electronic effects impact the regioselectivity of lithiation in 3-bromo-2-(trimethylsilyl)thiophene derivatives?

- Mechanistic insights :

- Steric bulk from TMS directs lithiation to the less hindered 5-position if the 3-position is already substituted.

- Electronic effects dominate in unhindered systems, favoring lithiation at the electron-deficient 3-position adjacent to bromine.

- Experimental validation :

- Isotopic labeling (e.g., ⁶Li NMR) and computational studies (DFT) map charge distribution and confirm reaction pathways .

Methodological Considerations

Q. How can researchers resolve contradictions in reported reactivity of halogenated thiophenes?

- Approach :

- Conduct comparative kinetics (e.g., Hammett plots) to quantify substituent effects.

- Use in situ spectroscopic monitoring (e.g., IR, Raman) to track intermediate formation.

- Example :

- In fluorinated vs. brominated thiophenes, fluorine’s mesomeric donation counterbalances its inductive withdrawal, whereas bromine’s polarizability leads to distinct reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.